Cas no 750613-52-6 (3-benzyl(2-chlorophenyl)sulfamoylbenzoic acid)

3-Benzyl(2-chlorophenyl)sulfamoylbenzoic acid is a sulfonamide-based organic compound featuring a benzyl group and a chlorophenyl substituent on the sulfamoyl moiety, attached to a benzoic acid core. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the sulfamoyl group enhances binding affinity to biological targets, while the chlorophenyl and benzyl groups may influence lipophilicity and metabolic stability. The carboxylic acid functionality allows for further derivatization, making it a versatile building block. Its well-defined structure ensures reproducibility in synthetic applications, supporting its use in drug discovery and development.
3-benzyl(2-chlorophenyl)sulfamoylbenzoic acid structure
750613-52-6 structure
Product Name:3-benzyl(2-chlorophenyl)sulfamoylbenzoic acid
CAS No:750613-52-6
MF:C20H16ClNO4S
MW:401.863343238831
CID:3104792
PubChem ID:2385977
Update Time:2025-06-08

3-benzyl(2-chlorophenyl)sulfamoylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-[Benzyl-(2-chloro-phenyl)-sulfamoyl]-benzoic acid
    • 3-benzyl(2-chlorophenyl)sulfamoylbenzoic acid
    • EN300-00642
    • 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoic acid
    • SMR000588513
    • HMS2851L06
    • C20H16ClNO4S
    • CHEMBL1902695
    • G36199
    • 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoicacid
    • SCHEMBL2117243
    • Z56855117
    • 750613-52-6
    • AKOS000114777
    • AB00714271-01
    • 3-[benzyl-(2-chlorophenyl)sulfamoyl]benzoic Acid
    • MLS001171136
    • Inchi: 1S/C20H16ClNO4S/c21-18-11-4-5-12-19(18)22(14-15-7-2-1-3-8-15)27(25,26)17-10-6-9-16(13-17)20(23)24/h1-13H,14H2,(H,23,24)
    • InChI Key: MXTUBBUJFYQJBL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1N(CC1C=CC=CC=1)S(C1C=CC=C(C(=O)O)C=1)(=O)=O

Computed Properties

  • Exact Mass: 401.0488569Da
  • Monoisotopic Mass: 401.0488569Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 600
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 83.1Ų

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Additional information on 3-benzyl(2-chlorophenyl)sulfamoylbenzoic acid

3-Benzyl(2-Chlorophenyl)Sulfamoylbenzoic Acid: A Comprehensive Overview

The compound 3-benzyl(2-chlorophenyl)sulfamoylbenzoic acid (CAS No. 750613-52-6) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique properties and promising biological activity. In this article, we delve into its structure, synthesis, applications, and the latest research findings.

Structure and Properties

3-Benzyl(2-chlorophenyl)sulfamoylbenzoic acid consists of a benzoic acid backbone with a sulfamoyl group attached to the third carbon. The sulfamoyl group is further substituted with a benzyl group and a 2-chlorophenyl group, creating a molecule with high structural complexity. The presence of the chlorine atom in the 2-chlorophenyl group introduces electronic effects that can influence the molecule's reactivity and bioavailability.

Recent studies have highlighted the importance of such structural features in drug design. The sulfamoyl group, for instance, is known to enhance solubility and improve pharmacokinetic profiles, making this compound a promising candidate for drug development. Additionally, the benzene rings in the structure contribute to aromaticity, which can stabilize the molecule and enhance its stability under various conditions.

Synthesis and Characterization

The synthesis of 3-benzyl(2-chlorophenyl)sulfamoylbenzoic acid involves a multi-step process that typically begins with the preparation of intermediates such as benzene derivatives and chloroarenes. Advanced synthetic techniques, including Suzuki coupling and Friedel-Crafts alkylation, have been employed to construct the complex structure of this compound. Recent advancements in catalytic methods have enabled higher yields and improved purity levels, making the synthesis more efficient.

Characterization of this compound has been carried out using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods have provided detailed insights into its molecular structure, confirming the presence of all functional groups and their spatial arrangement.

Applications in Pharmaceutical Research

One of the most significant applications of 3-benzyl(2-chlorophenyl)sulfamoylbenzoic acid lies in its potential as a drug candidate. The compound has shown promising results in preclinical studies targeting various diseases, including cancer and inflammatory disorders. Its ability to modulate key cellular pathways makes it a valuable tool in drug discovery.

Recent research has focused on optimizing the compound's bioavailability through structural modifications. For instance, studies have explored the impact of substituent effects on absorption and distribution profiles. These findings have paved the way for the development of more effective drug delivery systems.

Biological Activity and Mechanism of Action

The biological activity of 3-benzyl(2-chlorophenyl)sulfamoylbenzoic acid has been extensively studied in vitro and in vivo models. Experimental data indicate that it exhibits potent anti-inflammatory and antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit pro-inflammatory enzymes.

In cancer research, this compound has demonstrated selective cytotoxicity against tumor cells while sparing normal cells. Mechanistic studies suggest that it induces apoptosis by activating caspase pathways and disrupting mitochondrial function. These findings underscore its potential as an anticancer agent with minimal side effects.

Environmental Impact and Safety Considerations

As with any chemical compound, understanding its environmental impact is crucial for responsible use. Studies on 3-benzyl(2-chlorophenyl)sulfamoylbenzoic acid have focused on its biodegradability and toxicity profiles. Results indicate that it undergoes rapid degradation under aerobic conditions, reducing its persistence in the environment.

Safety assessments have also been conducted to evaluate potential risks associated with occupational exposure or accidental release. These studies emphasize the importance of implementing proper handling procedures to ensure worker safety.

Conclusion

Future Perspectives

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